molecular formula C10H13NO4 B8344925 6-(2-Ethoxyethoxy)-nicotinic acid

6-(2-Ethoxyethoxy)-nicotinic acid

Cat. No.: B8344925
M. Wt: 211.21 g/mol
InChI Key: HIBOTXHMVIIRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyethoxy)-nicotinic acid is a substituted derivative of nicotinic acid (pyridine-3-carboxylic acid), where a 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) is attached to the 6-position of the pyridine ring.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

6-(2-ethoxyethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-2-14-5-6-15-9-4-3-8(7-11-9)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)

InChI Key

HIBOTXHMVIIRCW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Inferences References
This compound 2-ethoxyethoxy C₁₀H₁₃NO₅ 227.21 Moderate hydrophilicity due to ether linkages; potential for increased solubility in polar solvents. -
6-Methoxynicotinic acid Methoxy (-OCH₃) C₇H₇NO₃ 153.14 Simpler structure; lower molecular weight enhances reactivity in nucleophilic substitutions. Used in pharmaceutical intermediates .
6-(2,2,2-Trifluoroethoxy)nicotinic acid Trifluoroethoxy (-OCH₂CF₃) C₈H₆F₃NO₃ 221.13 Electron-withdrawing CF₃ group increases acidity (pKa ~2.5–3.5) and metabolic stability. Common in agrochemicals .
6-Benzyloxy nicotinic acid Benzyloxy (-OCH₂C₆H₅) C₁₂H₁₁NO₃ 229.23 Aromatic substituent reduces solubility in water; enhances lipophilicity (logP ~2.2). Used in polymer chemistry .
6-(Tetrahydrofuran-2-ylmethoxy)nicotinic acid Tetrahydrofuran-methoxy C₁₁H₁₃NO₄ 223.23 Cyclic ether group introduces rigidity; may influence binding in enzyme inhibition studies .
6-(2-Aziridin-1-ylethoxy)nicotinic acid Aziridine-containing C₉H₁₁N₂O₃ 213.20 Aziridine moiety confers alkylating activity; potential use in prodrugs or anticancer agents .

Functional Implications

  • Electron-Donating vs. Conversely, trifluoroethoxy groups withdraw electrons, increasing acidity and resistance to oxidation .
  • Steric Effects : Bulky substituents like benzyloxy or tetrahydrofuran-methoxy may hinder reactions at the 3-carboxylic acid group, impacting coupling reactions or crystallization behavior .

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